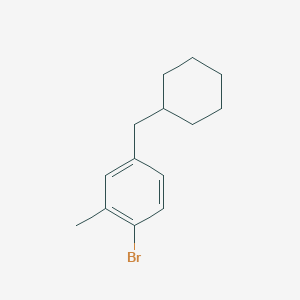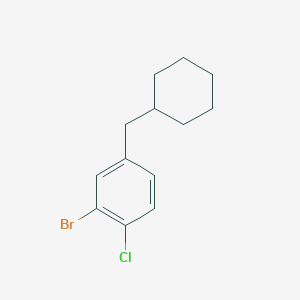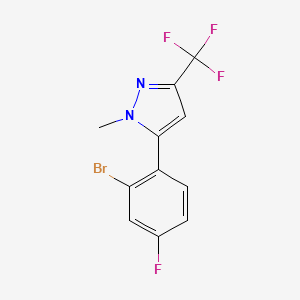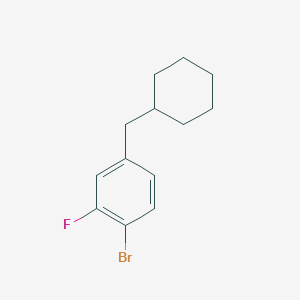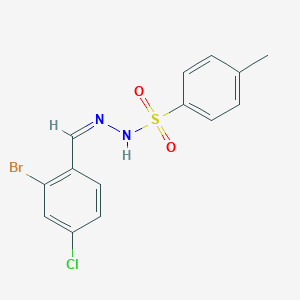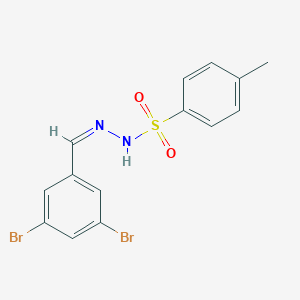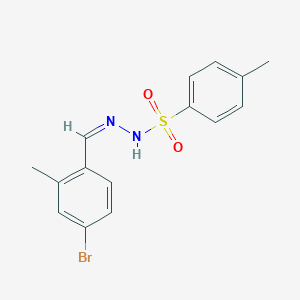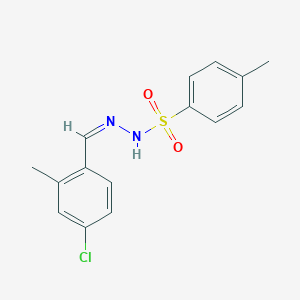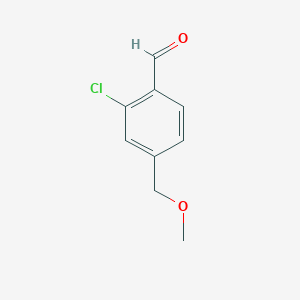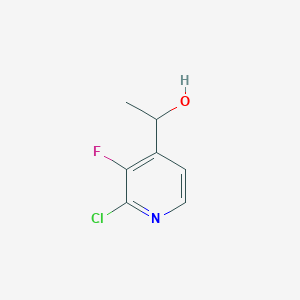
2-Bromo-4-(4-methoxybenzyl)-1-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(4-methoxybenzyl)-1-methylbenzene, also known as BMMB, is an organic compound that is used as a synthetic intermediate in the pharmaceutical industry. BMMB is a versatile compound and can be used in various applications, such as in the synthesis of drugs, in the production of dyes and pigments, and as a precursor for the synthesis of other compounds. BMMB has also been used in the development of new materials and in the study of biological systems.
科学的研究の応用
2-Bromo-4-(4-methoxybenzyl)-1-methylbenzene has been used in a variety of scientific research applications, including in the synthesis of drugs, in the development of new materials, and in the study of biological systems. This compound has been used in the synthesis of several drugs, such as the anti-inflammatory drug ibuprofen, the antimalarial drug mefloquine, and the antidepressant drug fluoxetine. This compound has also been used in the development of new materials, such as polymers and nanomaterials, and in the study of biological systems, such as the synthesis of proteins and the study of enzyme activity.
作用機序
The mechanism of action of 2-Bromo-4-(4-methoxybenzyl)-1-methylbenzene is not fully understood, but it is believed to be related to its ability to act as a nucleophile in organic reactions. This compound is known to react with electrophiles, such as halogens, and can act as a leaving group in substitution reactions. This compound can also act as a reducing agent in some reactions, and can be used to reduce aldehydes and ketones.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood, but it is believed to have some effects on the human body. This compound has been shown to have some antibacterial and antifungal properties, and it has been used in the treatment of some skin infections. This compound has also been shown to have some anti-inflammatory and analgesic effects, and it has been used to treat some types of pain.
実験室実験の利点と制限
The use of 2-Bromo-4-(4-methoxybenzyl)-1-methylbenzene in laboratory experiments has several advantages, such as its low cost, its easy availability, and its versatility. This compound is relatively easy to synthesize, and it can be used in a variety of reactions. However, there are some limitations to the use of this compound in laboratory experiments, such as its relatively low reactivity and its tendency to form side products.
将来の方向性
There are several potential future directions for the use of 2-Bromo-4-(4-methoxybenzyl)-1-methylbenzene in scientific research. This compound could be used in the development of new materials, such as polymers and nanomaterials, and in the study of biological systems, such as the synthesis of proteins and the study of enzyme activity. This compound could also be used in the synthesis of new drugs, such as antibiotics and antiviral drugs, and in the development of new methods for the synthesis of organic compounds. Additionally, this compound could be used in the study of the biochemical and physiological effects of organic compounds, and in the development of new methods for the synthesis of organic compounds.
合成法
2-Bromo-4-(4-methoxybenzyl)-1-methylbenzene can be synthesized through a variety of methods, including the use of Grignard reagents, the reaction of bromine with methylbenzene, and the reaction of 4-methoxybenzyl bromide with 1-methylbenzene. The Grignard reagent method involves the reaction of magnesium with a halide to form a Grignard reagent, which is then reacted with an alkyl halide to form the desired product. The reaction of bromine with methylbenzene involves the addition of bromine to methylbenzene in the presence of a Lewis acid, while the reaction of 4-methoxybenzyl bromide with 1-methylbenzene involves the addition of the 4-methoxybenzyl bromide to 1-methylbenzene in the presence of a base.
特性
IUPAC Name |
2-bromo-4-[(4-methoxyphenyl)methyl]-1-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-11-3-4-13(10-15(11)16)9-12-5-7-14(17-2)8-6-12/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMNKSIDSARJAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=CC=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

